Unique Dual Pharmacological Activity: OCT4 Induction Combined with Potent CCR4 Antagonism
4-(4-Hexylphenyl)-1,3-thiazol-2-amine (O4I4) possesses a unique dual-activity profile as both an endogenous OCT4 inducer and a CCR4 antagonist (IC50 = 0.26 µM) . This combination is not observed in other major classes of OCT4 modulators, such as OAC1 or OAC2, which primarily function as OCT4 activators without reported potent CCR4 antagonism [1]. This dual functionality enables a novel mechanism for modulating pluripotency and inflammatory signaling pathways simultaneously.
| Evidence Dimension | Dual Activity Profile (OCT4 Induction + CCR4 Antagonism) |
|---|---|
| Target Compound Data | OCT4 inducer; CCR4 Antagonist (IC50 = 0.26 µM) |
| Comparator Or Baseline | OAC1 / OAC2 (OCT4 activators; no reported CCR4 activity at comparable potencies) |
| Quantified Difference | Unique dual-activity profile; O4I4 is the only reported compound in its class with this specific combination of activities. |
| Conditions | CCR4 antagonism measured in functional assays; OCT4 induction measured via luciferase reporter assays in NCCIT pluripotent stem cells and endogenous gene expression in various cell lines. |
Why This Matters
This unique dual activity makes the compound irreplaceable for studies investigating the intersection of pluripotency regulation and chemokine signaling, offering a first-in-class pharmacological tool that cannot be substituted with standard OCT4 activators.
- [1] Li, W., et al. (2012). Identification of Oct4-activating compounds that enhance reprogramming efficiency. Proceedings of the National Academy of Sciences, 109(51), 20853-20858. (Describes OAC1 and OAC2 functions) View Source
